5H-pyrrolo[3,2-d]pyrimidin-2-amine
Overview
Description
5H-pyrrolo[3,2-d]pyrimidin-2-amine is a small molecule with a molecular weight of 134.14 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10)
. This code provides a specific description of the molecule’s structure . Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 134.14 .Scientific Research Applications
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Research conducted by Khashi et al. (2015) explored the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This process involved a catalyzed reaction by 4-(N,N-dimethylamino)pyridine (DMAP), demonstrating an application in creating complex chemical structures (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Phosphorus Pentoxide in Organic Synthesis
Jørgensen et al. (1985) presented a one-step synthesis for a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines. The methodology involved heating corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mix of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochloride. This research highlighted the compound's utility in organic synthesis and potential in pesticide screenings (Jørgensen, Girgis, & Pedersen, 1985).
Nucleophilic Addition and Cyclization Reactions
Zhong et al. (2009) explored the synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones through nucleophilic addition of thiazol-2-amines to Morita-Baylis-Hillman adduct acetates, followed by cyclization. This work demonstrated the compound's role in facilitating regioselective synthesis under solvent-free and base-free conditions (Zhong, Guo, Lin, Liu, & Su, 2009).
Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleosides
Girgis et al. (1990) described the preparation of N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidine nucleosides, demonstrating its application in the synthesis of nucleoside analogs. This research opened avenues for developing compounds similar to naturally occurring purine nucleosides such as adenosine, inosine, and guanosine (Girgis, Robins, & Cottam, 1990).
Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Naidu and Bhuyan (2014) reported the microwave-assisted synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, showcasing the compound's use in efficient and rapid synthesis processes. This method resulted in good to excellent yields, emphasizing the potential for expedited chemical synthesis (Naidu & Bhuyan, 2014).
Development of Microtubule Targeting Agents
Pavana et al. (2018) investigated a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines for their microtubule depolymerizing activity. This research highlighted the compound's significance in the development of cancer therapeutics, particularly in circumventing drug resistance mechanisms (Pavana, Shah, Gentile, Dybdal-Hargreaves, Risinger, Mooberry, Hamel, & Gangjee, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5H-pyrrolo[3,2-d]pyrimidin-2-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound potently inhibits its target enzyme, Adenine phosphoribosyltransferase . It has a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition can lead to changes in the cellular processes that rely on the function of this enzyme.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells , which could impact its bioavailability.
Result of Action
This compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where these processes are dysregulated.
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCUIJMOXEYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298459 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-60-5 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943736-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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